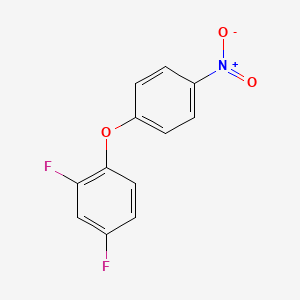
2,4-Difluoro-1-(4-nitrophenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,4-Difluoro-1-(4-nitrophenoxy)benzene is a useful research compound. Its molecular formula is C12H7F2NO3 and its molecular weight is 251.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
2,4-Difluoro-1-(4-nitrophenoxy)benzene has the molecular formula C12H7F2NO3 and is characterized by its unique structure, which includes two fluorine atoms and a nitro group attached to a phenoxybenzene core. This structure contributes to its reactivity and potential applications in various chemical processes .
Medicinal Chemistry
One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceutical compounds. For example, it serves as a precursor in the synthesis of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). The compound can be transformed into various derivatives that exhibit anti-inflammatory properties .
Table 1: Synthesis Pathways Involving this compound
Environmental Science
Research indicates that compounds like this compound may have implications in environmental toxicology. Studies have assessed its mutagenic potential and its effects on aquatic life. Understanding the environmental impact of such compounds is crucial for regulatory assessments and developing safer chemical alternatives .
Case Study: Toxicity Assessment
A study investigated the prenatal developmental toxicity of various chemicals, including derivatives of nitrobenzene compounds. The findings highlighted the importance of evaluating such compounds for their potential developmental effects on mammalian species .
Case Study 1: Flurbiprofen Synthesis
In a detailed synthesis process, researchers utilized this compound to create flurbiprofen through several chemical transformations. The process involved nucleophilic substitution followed by hydrolysis to yield the final product. This case study underscores the compound's utility as an intermediate in drug development .
Case Study 2: Environmental Impact Analysis
An investigation into the environmental fate of nitrobenzene derivatives revealed that compounds similar to this compound could bioaccumulate in aquatic organisms. This study emphasized the need for comprehensive toxicity evaluations to inform environmental safety regulations .
特性
CAS番号 |
28280-37-7 |
|---|---|
分子式 |
C12H7F2NO3 |
分子量 |
251.18 g/mol |
IUPAC名 |
2,4-difluoro-1-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7F2NO3/c13-8-1-6-12(11(14)7-8)18-10-4-2-9(3-5-10)15(16)17/h1-7H |
InChIキー |
BEVUWKGENAGXJN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)F)F |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)F)F |
Key on ui other cas no. |
28280-37-7 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













